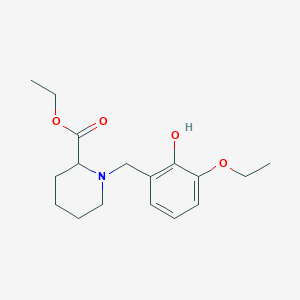![molecular formula C19H13ClN2O4 B5135800 N-[4-(4-chlorophenoxy)phenyl]-3-nitrobenzamide](/img/structure/B5135800.png)
N-[4-(4-chlorophenoxy)phenyl]-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-chlorophenoxy)phenyl]-3-nitrobenzamide, also known as GW 9662, is a synthetic compound that has been widely used in scientific research to study the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. This pathway has been implicated in the regulation of glucose and lipid metabolism, as well as in the development of certain types of cancer.
Mechanism of Action
N-[4-(4-chlorophenoxy)phenyl]-3-nitrobenzamide 9662 binds to the ligand-binding domain of PPARγ and prevents the receptor from binding to its natural ligands, such as fatty acids and prostaglandins. This blocks the transcriptional activity of PPARγ and leads to a decrease in the expression of genes involved in glucose and lipid metabolism. N-[4-(4-chlorophenoxy)phenyl]-3-nitrobenzamide 9662 has also been shown to inhibit the growth of certain cancer cells by blocking the activity of PPARγ.
Biochemical and Physiological Effects:
N-[4-(4-chlorophenoxy)phenyl]-3-nitrobenzamide 9662 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-[4-(4-chlorophenoxy)phenyl]-3-nitrobenzamide 9662 can inhibit the differentiation of preadipocytes into adipocytes, which suggests that PPARγ plays a critical role in adipogenesis. N-[4-(4-chlorophenoxy)phenyl]-3-nitrobenzamide 9662 has also been shown to decrease insulin sensitivity in adipocytes, which suggests that PPARγ plays a role in glucose metabolism. In addition, N-[4-(4-chlorophenoxy)phenyl]-3-nitrobenzamide 9662 has been shown to inhibit the growth of certain cancer cells, such as breast cancer cells and prostate cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[4-(4-chlorophenoxy)phenyl]-3-nitrobenzamide 9662 in lab experiments is that it is a selective antagonist of PPARγ, which means that it specifically blocks the activity of this receptor. This allows researchers to study the role of PPARγ in various physiological processes without affecting other nuclear receptors. However, one of the limitations of using N-[4-(4-chlorophenoxy)phenyl]-3-nitrobenzamide 9662 is that it is not a completely irreversible antagonist, which means that its effects may be reversible in some cases.
Future Directions
There are several future directions for the use of N-[4-(4-chlorophenoxy)phenyl]-3-nitrobenzamide 9662 in scientific research. One area of interest is the role of PPARγ in the development of metabolic disorders, such as obesity and type 2 diabetes. By using N-[4-(4-chlorophenoxy)phenyl]-3-nitrobenzamide 9662, researchers can study the effects of blocking PPARγ activity on glucose and lipid metabolism in animal models. Another area of interest is the role of PPARγ in cancer development and progression. By using N-[4-(4-chlorophenoxy)phenyl]-3-nitrobenzamide 9662, researchers can study the effects of blocking PPARγ activity on cancer cell growth and metastasis. Finally, there is also interest in developing more potent and selective PPARγ antagonists for use in clinical settings.
Synthesis Methods
N-[4-(4-chlorophenoxy)phenyl]-3-nitrobenzamide 9662 can be synthesized through a multi-step process. The first step involves the reaction of 4-chlorophenol with 4-bromoanisole to yield 4-(4-chlorophenoxy)phenol. The second step involves the nitration of 3-nitrobenzoyl chloride with nitric acid to yield 3-nitrobenzoyl nitrate. The final step involves the reaction of 4-(4-chlorophenoxy)phenol and 3-nitrobenzoyl nitrate in the presence of a base to yield N-[4-(4-chlorophenoxy)phenyl]-3-nitrobenzamide 9662.
Scientific Research Applications
N-[4-(4-chlorophenoxy)phenyl]-3-nitrobenzamide 9662 has been widely used in scientific research to study the PPARγ pathway. PPARγ is a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism. N-[4-(4-chlorophenoxy)phenyl]-3-nitrobenzamide 9662 is a selective antagonist of PPARγ, which means that it blocks the activity of this receptor. By using N-[4-(4-chlorophenoxy)phenyl]-3-nitrobenzamide 9662, researchers can study the role of PPARγ in various physiological processes, such as insulin sensitivity, adipogenesis, and inflammation.
properties
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O4/c20-14-4-8-17(9-5-14)26-18-10-6-15(7-11-18)21-19(23)13-2-1-3-16(12-13)22(24)25/h1-12H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDFHRUSNDEJDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N'-1,6-hexanediylbis[2-(3-pyridinylcarbonyl)hydrazinecarboxamide]](/img/structure/B5135729.png)
![N-(2,5-dimethoxyphenyl)-2-[(3-methoxybenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5135735.png)
![methyl 4-[(4-{3-[(2-chlorophenyl)amino]-3-oxopropyl}-1-piperidinyl)methyl]benzoate](/img/structure/B5135739.png)
![5-{5-chloro-2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5135741.png)
![(2,4-dinitro-1-naphthyl)[4-(phenyldiazenyl)phenyl]amine](/img/structure/B5135747.png)
![2-chloro-N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5135750.png)
![2-[benzyl(phenylsulfonyl)amino]-N-2-naphthylbenzamide](/img/structure/B5135752.png)



![4-(2-methyl-5-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5135774.png)


![2-isopropyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5135801.png)